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Compound of Interest

Compound Name: 3-Hydroxy-6-methoxypicolinonitrile

Cat. No.: B13952281

Get Quote

Executive Summary
3-Hydroxy-6-methoxypicolinonitrile is a specialized pyridine scaffold serving as a critical

intermediate in the synthesis of picolinamide fungicides and kinase-inhibiting pharmaceuticals.

Its structural uniqueness lies in the orthogonal functionalization of the pyridine ring: the 3-

hydroxyl group facilitates metal chelation and hydrogen bonding, the 6-methoxy group

modulates lipophilicity and metabolic stability, and the 2-nitrile moiety acts as a versatile

electrophilic "warhead" for heterocycle construction.

This guide explores the molecule's role as a precursor to Quinone inside Inhibitors (QiI)

targeting mitochondrial respiration and its emerging utility in designing ATP-competitive kinase

inhibitors.

Chemical Architecture & Synthesis
The utility of 3-Hydroxy-6-methoxypicolinonitrile stems from its ability to undergo diverse

chemical transformations. It acts as a "privileged scaffold," allowing for the rapid generation of

structure-activity relationship (SAR) libraries.
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3-OH Group: A critical site for acylation to form prodrugs (e.g., esters in fungicides like

Fenpicoxamid are cleaved in vivo to release the active 3-OH species). It also facilitates

bidentate chelation with active site metals (e.g., Mg²⁺ or Fe²⁺).

6-OMe Group: Unlike the natural 4-methoxy pattern found in UK-2A derivatives, the 6-

methoxy substituent sterically protects the nitrogen lone pair and alters the electronic

distribution of the ring, potentially reducing metabolic oxidation at the susceptible 6-position.

2-CN Group: A gateway functional group. It can be hydrolyzed to an amide (picolinamide),

reduced to an amine, or cyclized into oxazoles/thiazoles.

Synthetic Pathway
The synthesis typically involves the functionalization of a furfural or pyridine precursor. A robust

route involves the nucleophilic aromatic substitution (

) of a 6-bromo intermediate.
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Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (

). The 6-bromo intermediate is key to introducing the methoxy group.

Biological Mechanisms: Agrochemicals (The Core
Application)
The most validated biological activity of this scaffold lies in the development of Picolinamide

Fungicides. These compounds are potent inhibitors of fungal respiration.

Mechanism of Action: QiI Inhibition
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Derivatives of 3-hydroxypicolinonitrile target the Qi (quinone inside) site of the cytochrome bc1

complex (Complex III) in the mitochondrial electron transport chain.

Binding Mode: The picolinamide motif (derived from the nitrile) binds to the Qi site. The 3-

hydroxyl group (often masked as an ester for penetration) is essential for hydrogen bonding

with residues in the binding pocket.

Resistance Management: Because they target the Qi site, these compounds show no cross-

resistance to Qo inhibitors (Strobilurins), making them vital for managing resistant fungal

strains like Zymoseptoria tritici.

Structure-Activity Relationship (SAR)
Feature Modification Impact on Activity

3-OH
Acylation (e.g., Acetyl,

Isobutyryl)

Increases leaf penetration and

stability (Pro-fungicide).

6-OMe Replacement with H or Cl

Modulates lipophilicity (LogP).

6-OMe often improves

metabolic stability compared to

6-H.

2-CN Hydrolysis to Amide

Essential for receptor binding.

The nitrile is the precursor; the

amide is the pharmacophore.

Biological Mechanisms: Pharmaceuticals
Beyond agrochemicals, the scaffold exhibits "drug-like" properties relevant to human

therapeutics.

Kinase Inhibition (Oncology)
The 3-hydroxy-6-methoxypicolinonitrile core shares electronic and steric homology with the

quinoline core of Bosutinib (a Src/Abl inhibitor).

Potential: Derivatives can act as ATP-competitive inhibitors. The pyridine nitrogen and 3-OH

group can mimic the adenine ring of ATP, forming hinge-region hydrogen bonds within the
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kinase active site.

Application: Research suggests potential in targeting EGFR or c-Met kinases, where the 6-

methoxy group fills a specific hydrophobic pocket (the "gatekeeper" region).

Antimicrobial Activity[1][2][3]
Metal Chelation: The proximity of the 3-hydroxyl and 2-nitrile (or derived amide) allows the

molecule to chelate divalent cations (Fe²⁺, Cu²⁺). This "siderophore-mimicry" can starve

bacteria of essential metals or disrupt metalloenzymes.

Tuberculosis: Analogs have shown activity against Mycobacterium tuberculosis by inhibiting

specific cell wall synthesis pathways, although this is less developed than the fungicidal

application.

Experimental Protocols
These protocols are designed for validating the synthesis and biological activity of derivatives.

Protocol: Synthesis of 3-Hydroxy-6-
methoxypicolinonitrile
Objective: Convert 6-bromo-3-hydroxypicolinonitrile to the 6-methoxy derivative.

Reagents: 6-Bromo-3-hydroxypicolinonitrile (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq),

Methanol (anhydrous), DMF (solvent).

Procedure:

Dissolve starting material in DMF/MeOH (4:1 ratio) under

atmosphere.

Add NaOMe solution dropwise at 0°C.

Heat to 65°C and stir for 4-6 hours (Monitor via TLC/HPLC).

Quench: Cool to RT, acidify to pH 4 with 1N HCl.
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Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography

(Hexane:EtOAc gradient).

Validation:

-NMR should show a singlet at ~3.9 ppm (Methoxy) and loss of the specific aromatic
coupling of the bromo-precursor.

Protocol: In Vitro Fungicidal Assay (Microtiter)
Objective: Determine

against Zymoseptoria tritici.

Preparation: Dissolve derivatives in DMSO (10 mM stock).

Media: Potato Dextrose Broth (PDB).

Inoculation: Prepare a spore suspension of Z. tritici (

spores/mL).

Plating:

Add 100 µL of spore suspension to 96-well plates.

Add 1 µL of test compound (serial dilutions: 100 µM to 0.01 µM).

Include Controls: DMSO only (Negative), Fenpicoxamid (Positive).

Incubation: Incubate at 25°C for 72 hours in the dark.

Readout: Measure Optical Density (

) to assess fungal growth. Calculate

using non-linear regression.
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Visualizing the Mechanism of Action
The following diagram illustrates how the picolinamide derivative (synthesized from the nitrile

core) blocks electron transfer in the mitochondria.
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Figure 2: Mode of Action. The derivative binds to the Qi site of Complex III, halting electron

transfer and ATP production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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